1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKEDOABDTXJB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with piperidine-2-carboxylic acid under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 293.75 g/mol. Its structure features a piperidine ring substituted with a prop-2-enoyl group and a 4-chlorophenyl moiety, which contributes to its biological activity and chemical reactivity .
Key Physical Properties:
| Property | Value |
|---|---|
| Boiling Point | 542.7 ± 50.0 °C (Predicted) |
| Density | 1.324 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.70 ± 0.20 (Predicted) |
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with proteins involved in inflammatory pathways, indicating potential use in treating inflammatory diseases .
- Drug Development : Its unique structure allows it to serve as a scaffold for synthesizing new drugs aimed at various diseases, including cancer and neurodegenerative disorders .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis:
- Reagent in Organic Reactions : It is utilized in various organic transformations, including oxidation and reduction reactions, enhancing the synthesis of complex molecules .
- Synthesis of Derivatives : The ability to modify its structure through substitution reactions allows for the creation of analogs with varying biological activities .
Biological Research
The compound's interactions with biological macromolecules are critical for understanding its mechanism of action:
- Binding Studies : Research has focused on its binding affinities to receptors and enzymes, which is essential for predicting its efficacy as a therapeutic agent .
- Cellular Studies : Investigations into its effects on cellular processes are ongoing, providing insights into its potential roles in modulating biological functions .
Case Study 1: Anti-inflammatory Activity
A recent study explored the anti-inflammatory effects of this compound on human cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Synthesis of Analog Compounds
Another research effort focused on synthesizing analogs of this compound to evaluate their biological activities. Variants were created by modifying the chlorophenyl group, leading to compounds with enhanced potency against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways within cells . The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propenoyl Chain
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP)
- Structure: The propenoyl chain retains the 4-chlorophenyl group but is attached to a 2-hydroxyphenyl ring instead of a piperidine-carboxylic acid system.
- Properties : DFT studies at the B3LYP/6-311G(d,p) level reveal enhanced intramolecular charge transfer due to the electron-withdrawing hydroxyphenyl group, leading to distinct spectroscopic signatures compared to the target compound .
- Applications : The hydroxyl group may facilitate antioxidant or metal-chelating activity, unlike the carboxylic acid in the target molecule.
(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
- Structure : Features a bulkier 4-isopropylphenyl substituent instead of the piperidine-carboxylic acid.
- Bioactivity: Demonstrated cytotoxicity in preliminary assays, suggesting that the chlorophenyl-propenoyl scaffold itself may contribute to anticancer activity .
Heterocyclic Ring Modifications
1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic Acid
- Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring), reducing ring strain and altering conformational flexibility.
- Functional Groups: The carbamoyl group (vs.
- Applications : Pyrrolidine derivatives are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Functional Group Replacements
(2E)-3-(4-Chlorophenyl)prop-2-enoylamino]acetic Acid
- Structure: Replaces the piperidine-carboxylic acid with an amino acetic acid group.
- Properties: The methylamino group may alter solubility and pharmacokinetics, favoring renal excretion over hepatic metabolism .
- CAS No.: 63674-66-8 .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Chlorophenyl-Propenoyl Scaffold: Common in cytotoxic agents; substitution patterns (e.g., hydroxyphenyl, isopropylphenyl) modulate activity .
Heterocyclic Influence : Piperidine vs. pyrrolidine affects rigidity and bioavailability, while thiazolidine introduces sulfur-mediated interactions .
Functional Group Trade-offs : Carboxylic acids enhance solubility but may reduce membrane permeability compared to ketones or amides .
Further research should prioritize synthesizing the target compound and benchmarking its bioactivity against these analogs, leveraging computational models (e.g., DFT, molecular docking) to predict target engagement .
Biological Activity
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, with the molecular formula and a molecular weight of approximately 293.75 g/mol, is a compound characterized by its unique structural features, including a piperidine ring and a chlorophenyl moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antiviral and anticancer research.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Research indicates that it may inhibit specific enzymes or pathways involved in disease processes. For instance, studies have suggested that similar piperidine derivatives can act as inhibitors of viral proteases, which are critical for viral replication .
Antiviral Properties
Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. A notable study evaluated a series of piperidine analogs against human coronaviruses, revealing that some compounds exhibited micromolar activity against these viruses. Although the specific activity of this compound was not detailed, its structural similarity to active compounds suggests potential efficacy .
Anticancer Activity
Piperidine derivatives have also been investigated for their anticancer properties. The compound's ability to interfere with cellular processes such as apoptosis and cell cycle regulation is under examination. In vitro studies have indicated that certain piperidine-based compounds can induce cytotoxic effects in various cancer cell lines, suggesting that this compound may exhibit similar properties .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[3-(4-bromophenyl)prop-2-enoyl]piperidine-2-carboxylic acid | Bromophenyl Structure | Potentially different reactivity due to bromine substitution |
| 1-[3-(4-methylphenyl)prop-2-enoyl]piperidine-2-carboxylic acid | Methylphenyl Structure | Altered lipophilicity and biological interaction profile |
| 1-[3-(4-nitrophenyl)prop-2-enoyl]piperidine-2-carboxylic acid | Nitrophenyl Structure | Nitro group may enhance electronic properties affecting activity |
These comparisons highlight how variations in substitution can lead to significant differences in biological activity.
Study on Antiviral Activity
A study published in Nature investigated a series of piperidine derivatives for their antiviral properties against coronaviruses. Among the tested compounds, several demonstrated low micromolar efficacy against viral replication. While direct data on this compound was not provided, the results emphasize the potential of this class of compounds in antiviral therapy .
Cytotoxicity Assessment
In another investigation focused on cancer therapeutics, a library of piperidine derivatives was screened for cytotoxic effects on various cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that further optimization of compounds like this compound could yield promising anticancer agents .
Q & A
Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) with catalytic applications?
- Methodological Answer :
- Synthesis : Coordinate the carboxylic acid group with lanthanide ions (e.g., Eu) under solvothermal conditions.
- Characterization : Analyze MOF porosity via BET surface area measurements and catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
